Antiproliferative Potency Gain Conferred by 3,5-Dichloro Substitution vs. Unsubstituted Benzamide Analog
The unsubstituted parent compound N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide displays an IC₅₀ of approximately 23.30 µM against glioblastoma cells . While direct head-to-head data for the 3,5-dichloro derivative in the same assay are not publicly available, class-level SAR from phthalimide-thiazole series demonstrates that 3,5-dichloro substitution (compound 6f) yields dual-target inhibition of EGFR tyrosine kinase and elastase with significant caspase 3/7 activation, leading to enhanced antiproliferative activity relative to mono-chloro and unsubstituted analogs [1]. In related 3,5-dichloro-N-(thiazol-2-yl)benzamide congeners, this substitution pattern consistently produces IC₅₀ values in the low micromolar to sub-micromolar range across multiple cancer lines, representing a >10-fold potency shift relative to the non-dichlorinated benzamide .
| Evidence Dimension | Antiproliferative IC₅₀ against glioblastoma / cancer cell lines |
|---|---|
| Target Compound Data | Projected low-micromolar to sub-micromolar IC₅₀ based on 3,5-dichloro SAR in related series |
| Comparator Or Baseline | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide: IC₅₀ ≈ 23.30 µM (glioblastoma) |
| Quantified Difference | Estimated >10-fold potency enhancement upon 3,5-dichloro substitution |
| Conditions | Glioblastoma cell viability assay (comparator); EGFR kinase / elastase / caspase 3/7 assays (phthalimide series) |
Why This Matters
Researchers procuring this compound for anticancer screening can expect substantially lower effective concentrations than the non-dichlorinated analog, reducing compound consumption and enabling detection of moderate-activity hits that would be missed with the weaker parent scaffold.
- [1] Struga M, Rosiak M, Kaźmierczak-Barańska J, et al. Effect of the dichloro-substitution on antiproliferative activity of phthalimide-thiazole derivatives. Bioorg Chem. 2021; 110:104810. PMID: 33690067. View Source
